molecular formula C9H12BrNS2 B13351035 N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine

N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine

Cat. No.: B13351035
M. Wt: 278.2 g/mol
InChI Key: QGIAHYMKYGBTBM-UHFFFAOYSA-N
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Description

N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to an ethyl chain, which is further connected to a thietan-3-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine typically involves the bromination of thiophene followed by subsequent reactions to introduce the ethyl and thietan-3-amine groups. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of thiophene in the presence of a solvent like tetrahydrofuran (THF) under nitrogen atmosphere . The resulting bromothiophene derivative can then be reacted with ethylamine and thietan-3-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethyl and thietan-3-amine groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Bromothiophen-2-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan-3-amine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12BrNS2

Molecular Weight

278.2 g/mol

IUPAC Name

N-[2-(5-bromothiophen-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H12BrNS2/c10-9-2-1-8(13-9)3-4-11-7-5-12-6-7/h1-2,7,11H,3-6H2

InChI Key

QGIAHYMKYGBTBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCC2=CC=C(S2)Br

Origin of Product

United States

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